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A Comprehensive Overview for Researchers,
Scientists, and Drug Development Professionals
Introduction

TD-428 is a potent and highly specific heterobifunctional proteolysis-targeting chimera

(PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal

domain (BET) family protein, BRD4.[1][2][3][4] As a member of the BET family, BRD4 is a

critical epigenetic reader that plays a key role in the regulation of gene expression, particularly

of oncogenes such as c-Myc.[5] Its deregulation is implicated in the pathogenesis of various

cancers, making it a prime therapeutic target.[5]

This technical guide provides a detailed overview of TD-428, including its mechanism of action,

key quantitative data, and experimental methodologies, to support researchers and drug

development professionals in their exploration of this promising therapeutic agent.

Core Components and Mechanism of Action

TD-428 is a chimeric molecule that leverages the ubiquitin-proteasome system to induce the

degradation of its target protein, BRD4.[1][2][3] It is comprised of two key moieties connected

by a linker:

A BET inhibitor (JQ1): This component specifically binds to the bromodomains of BRD4.[1][2]

[3]
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A Cereblon (CRBN) ligand (TD-106): This moiety recruits the E3 ubiquitin ligase Cereblon.[1]

[2][3]

By simultaneously binding to both BRD4 and Cereblon, TD-428 facilitates the formation of a

ternary complex. This proximity induces the ubiquitination of BRD4 by the E3 ligase, marking it

for degradation by the 26S proteasome. This targeted protein degradation approach offers a

distinct advantage over traditional inhibition, as it can lead to a more profound and sustained

downstream biological effect.

Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for TD-428.

Table 1: In Vitro Degradation and Proliferation Inhibition

Parameter Value Cell Line Description Reference

DC50 (BRD4

Degradation)
0.32 nM Not Specified

Concentration

required to

degrade 50% of

BRD4 protein.

[1][2][3][4]

CC50 (Cell

Proliferation)
20.1 nM

22Rv1 (Prostate

Cancer)

Concentration

required to inhibit

50% of cell

proliferation.

[1][3]

Table 2: Protein Degradation Profile

Target
Protein

Degradatio
n Observed

Cell Line
Concentrati
on Range

Incubation
Time

Reference

BRD4 Yes U266 1 nM - 10 µM 12 hours [1]

IKZF1 Yes U266 1 nM - 10 µM 12 hours [1]

IKZF3 Yes U266 1 nM - 10 µM 12 hours [1]
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Signaling Pathway and Mechanism of Action
Diagrams
The following diagrams illustrate the mechanism of action of TD-428 and its impact on the

BRD4 signaling pathway.
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Caption: Mechanism of action of TD-428 PROTAC leading to BRD4 degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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